
5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures within its framework. The molecule contains a furan ring, a pyrazole moiety, and a pyridine ring, which are common structures in medicinal chemistry for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in various studies. For instance, a novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction and provides a versatile method for the preparation of such compounds . Additionally, transformations of 3-aminothieno[2,3-b]pyridine-2-carboxamides in acidic media have been studied, leading to the formation of new heterocyclic systems . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been determined, revealing insights into the molecular geometry and intermolecular interactions . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has been elucidated, providing information on the crystal packing and hydrogen bonding motifs . These studies are crucial for understanding the conformational preferences and potential reactivity of the target compound.
Chemical Reactions Analysis
The reactivity of brominated heterocycles with other nitrogen-containing compounds has been explored. For instance, the reaction of 5-bromo enones with pyrazoles has been shown to lead to unexpected N,O-aminal derivatives through a 1,4-conjugated addition, as well as regioselective N-alkylation when using 5-bromo enaminones . These findings suggest that the bromine atom in the target compound may also participate in various chemical reactions, potentially leading to a range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of bromine, for example, can increase the molecular weight and may affect the lipophilicity of the compound. The heterocyclic rings present in the structure can contribute to the compound's electronic properties and reactivity. While the specific properties of "this compound" are not detailed in the provided papers, insights can be drawn from related compounds. For instance, the introduction of a bromine atom has been shown to enhance the binding affinity for dopamine D(2) receptors in a series of pyridine-3-carboxamides . This suggests that the bromine in the target compound may also play a role in modulating its biological activity.
Scientific Research Applications
Antiprotozoal Applications
Compounds structurally related to 5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide have been explored for their potential as antiprotozoal agents. For instance, novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines have shown strong DNA affinities and significant in vitro and in vivo activity against protozoal infections, including Trypanosoma brucei rhodesiense and Plasmodium falciparum, which cause sleeping sickness and malaria, respectively (Ismail et al., 2004).
Anticancer and Anti-inflammatory Applications
The exploration of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents has identified compounds with cytotoxic activity against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016).
Antibacterial Activity
Research into pyrazolopyridine derivatives has shown moderate to good antibacterial activity against various bacterial strains, including Gram-negative and Gram-positive bacteria, suggesting potential for the development of new antibacterial agents (Panda et al., 2011).
Antifungal Activity
Studies on the synthesis and antifungal activity of novel pyrazolopyridine derivatives have been conducted, providing insights into the potential antifungal applications of these compounds. Such research contributes to the development of new fungicides and antifungal drugs, addressing the need for effective treatments against fungal infections (Huppatz, 1985).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-bromo-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O2/c1-20-12(4-5-19-20)11-6-10(7-17-9-11)8-18-15(21)13-2-3-14(16)22-13/h2-7,9H,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYYQCPTQKIUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

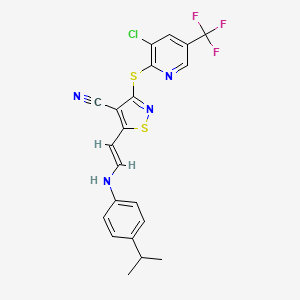
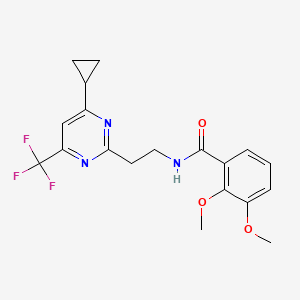


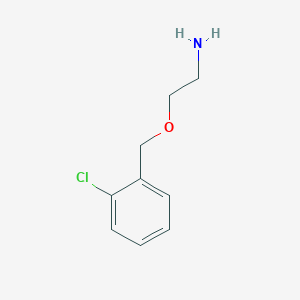
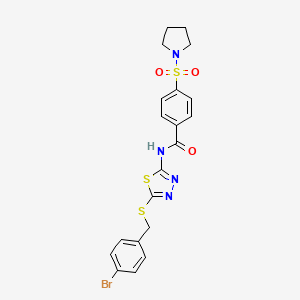
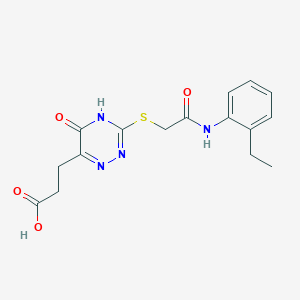
![Benzyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B2538629.png)
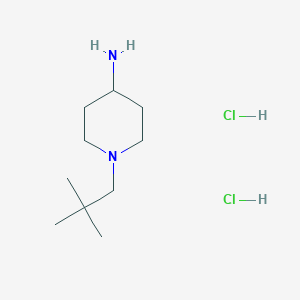
![2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2538631.png)
![[2-[1-(4-Methylphenyl)pyrazole-4-carbonyl]phenyl] 3-bromobenzoate](/img/structure/B2538632.png)
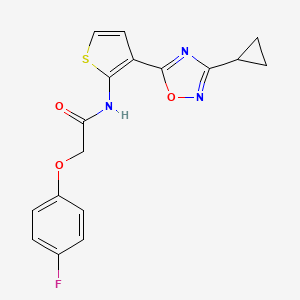
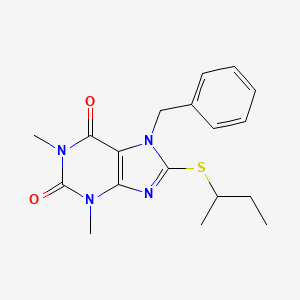
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2538641.png)